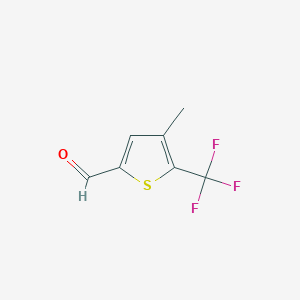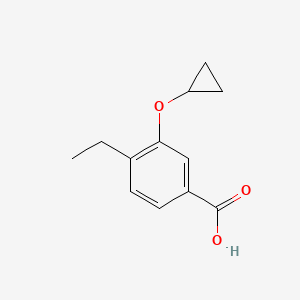
3-Cyclopropoxy-4-ethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring at the third position and an ethyl group at the fourth position. It is primarily used in research and development within the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropoxy-ethylbenzoic ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy-ethylbenzyl alcohols.
Substitution: Formation of various substituted cyclopropoxy-ethylbenzoic acids depending on the substituent introduced.
科学的研究の応用
3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-Ethylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzoic acid: Lacks the ethyl group, which may affect its reactivity and interactions.
3-Cyclopropoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-Cyclopropoxy-4-ethylbenzoic acid is unique due to the presence of both the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and interactions with biological molecules. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChIキー |
DEJYTQFSPPNUNH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


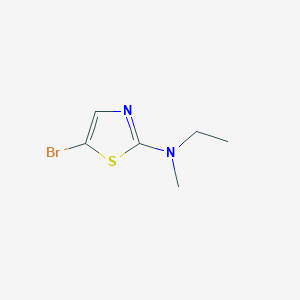
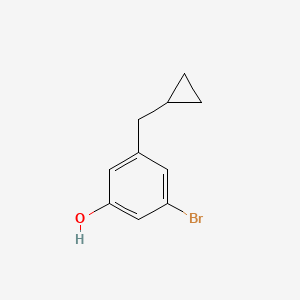
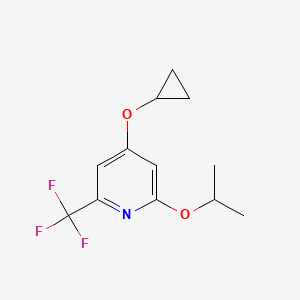
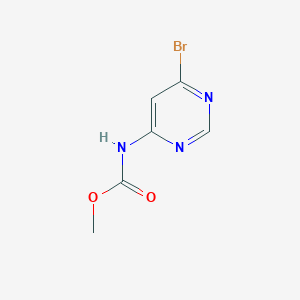
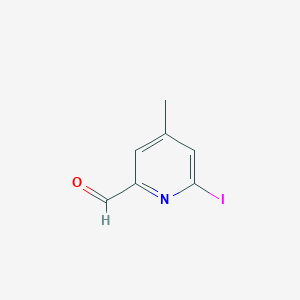
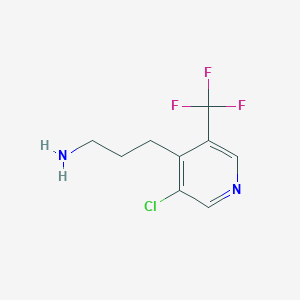
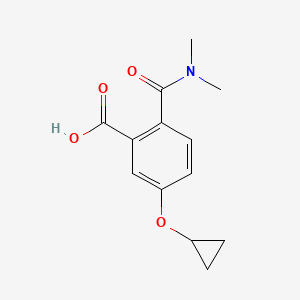
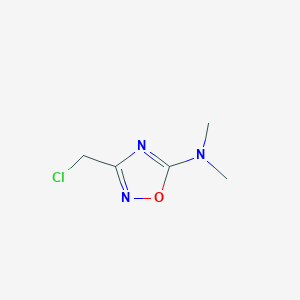



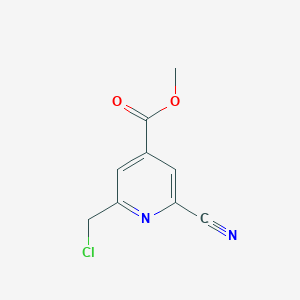
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
